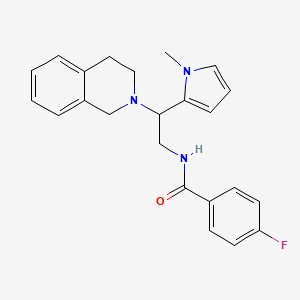

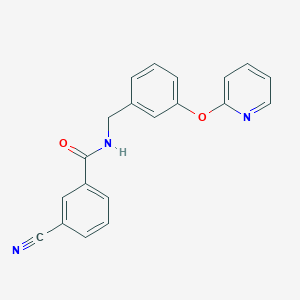

3-cyano-N-(3-(pyridin-2-yloxy)benzyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Crystallography and Structural Analysis

Studies on similar compounds demonstrate their use in understanding molecular interactions and crystal structures. For example, research by Lemmerer and Bourne (2012) elucidated the co-crystal structure of benzoic acid–3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione, revealing hydrogen bond formations and extended ribbon structures in the crystalline state Lemmerer & Bourne, 2012. Such studies provide insights into molecular interactions, aiding in the design of new materials and compounds with desired properties.

Organic Synthesis and Chemical Sensing

The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, as explored by Younes et al. (2020), showcases the potential of related compounds in developing colorimetric sensors for fluoride ions, leveraging intramolecular charge transfer mechanisms Younes et al., 2020. This application is crucial in environmental monitoring and public health, providing simple and effective tools for detecting hazardous substances.

Photocatalytic Degradation

Research on photocatalytic degradation of pollutants, like the study on pyridine degradation by Maillard-Dupuy et al. (1994), highlights the relevance of pyridine structures in enhancing photocatalytic processes Maillard-Dupuy et al., 1994. Understanding the degradation pathways and kinetics of compounds containing pyridine rings can lead to more efficient methods for water treatment and pollution control.

Antimicrobial Activity

The antimicrobial properties of N-(3-hydroxy-2-pyridyl)benzamides against various bacteria were investigated by Mobinikhaledi et al. (2006), demonstrating the potential of these compounds in developing new antibacterial agents Mobinikhaledi et al., 2006. Such research is vital in the ongoing battle against antibiotic-resistant bacteria and the search for novel antimicrobials.

Histone Deacetylase Inhibition

In the context of drug discovery, the design and synthesis of pyridine-based histone deacetylase inhibitors, as described by Andrews et al. (2008), illustrate the therapeutic applications of compounds with the cyano-pyridyl moiety in cancer treatment Andrews et al., 2008. This research avenue is crucial for developing targeted therapies against various cancers.

Zukünftige Richtungen

The future directions for the study of “3-cyano-N-(3-(pyridin-2-yloxy)benzyl)benzamide” could include further exploration of its potential applications, such as its anti-tubercular activity. Additionally, more research could be done to fully understand its synthesis, molecular structure, and chemical reactions .

Eigenschaften

IUPAC Name |

3-cyano-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2/c21-13-15-5-3-7-17(11-15)20(24)23-14-16-6-4-8-18(12-16)25-19-9-1-2-10-22-19/h1-12H,14H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCOKGBPLHJRBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-(3-(pyridin-2-yloxy)benzyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2766248.png)

![1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2766249.png)

![2-(2-Methylphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2766255.png)

![tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2766256.png)

![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino methanesulfonate](/img/structure/B2766261.png)

![N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2766263.png)

![N'-{7-[1-(2-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2766266.png)